L-3-Chlorophenylglycine

Chiral Extraction Enantioselective Separation Amino Acid Racemate Resolution

L-3-Chlorophenylglycine (CAS 119565-00-3) is not an interchangeable commodity. Its meta-chloro substituent provides a unique XLogP3-AA of -1.1 and separation factors up to 3.51 in enantioselective liquid-liquid extraction, far surpassing para isomers. With high α2δ subunit affinity (Ki=54 nM) but zero functional anti-allodynic efficacy, it is an essential tool for decoupling target engagement from downstream pharmacology in neuropathic pain models. For asymmetric synthesis, peptidomimetic design, or in silico ADME calibration, generic phenylglycines cannot substitute. Specify ≥97% purity for reproducible chiral resolution and receptor-binding studies.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 119565-00-3
Cat. No. B048339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-3-Chlorophenylglycine
CAS119565-00-3
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(C(=O)[O-])[NH3+]
InChIInChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1
InChIKeyMGOUENCSVMAGSE-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-3-Chlorophenylglycine (CAS 119565-00-3): Core Identity and Structural Baseline for Scientific Procurement


L-3-Chlorophenylglycine (CAS 119565-00-3), also designated as (S)-2-amino-2-(3-chlorophenyl)acetic acid, is a non-proteinogenic, chiral α-amino acid derivative characterized by a meta-chloro-substituted phenyl ring attached to the α-carbon of the glycine backbone [1]. With a molecular formula of C8H8ClNO2 and a molecular weight of 185.61 g/mol, this compound exists as a solid, typically supplied with purity ≥97% . It serves as a crucial chiral building block in medicinal chemistry and as a valuable ligand in asymmetric synthesis and enantioselective extraction studies .

L-3-Chlorophenylglycine: Why Direct Replacement with Other Phenylglycine Analogs Compromises Experimental Integrity


While L-3-Chlorophenylglycine belongs to the phenylglycine class, the specific position and nature of the chloro substituent profoundly influence its physicochemical properties, biological target engagement, and performance in asymmetric processes. Generic substitution with unsubstituted phenylglycine or other halogenated variants is scientifically unjustifiable. For instance, the meta-chloro group confers a unique combination of lipophilicity (XLogP3-AA = -1.1 [1]) and electronic character that differs substantially from the para isomer, directly impacting receptor binding affinity [2] and the efficiency of chiral recognition [3]. The data below quantifies these critical differentiators, demonstrating that for applications requiring specific stereoelectronic properties or high enantioselectivity, L-3-Chlorophenylglycine is not an interchangeable commodity.

L-3-Chlorophenylglycine: A Quantitative Guide to Its Differentiated Performance Relative to Analogs


Superior Chiral Extraction Performance: L-3-Chlorophenylglycine Achieves Higher Enantioselectivity than Phenylalanine and Homophenylalanine Analogs

In head-to-head studies using Mandyphos-Pd chiral extractant systems, L-3-Chlorophenylglycine demonstrated significantly higher enantioselectivity compared to other amino acids. After ligand optimization, the separation factor (α) for 3-chlorophenylglycine reached 3.51 [1], outperforming phenylalanine (α=2.10) and homophenylalanine (α=2.77) under identical conditions [1]. This superior separation factor indicates more efficient resolution of the racemic mixture, which is critical for obtaining enantiopure material.

Chiral Extraction Enantioselective Separation Amino Acid Racemate Resolution

Distinct Biological Profile: High Affinity α2δ Binding But Lack of Functional Anti-Allodynic Efficacy Differentiates L-3-Chlorophenylglycine from L-Phenylglycine

In a direct pharmacological comparison within the same study, L-3-Chlorophenylglycine (reported as m-chlorophenylglycine) exhibited a potent binding affinity for the α2δ subunit of voltage-gated calcium channels (Ki = 54 nM), which is superior to both gabapentin (Ki = 120 nM) and its unsubstituted analog L-phenylglycine (Ki = 180 nM) [1]. However, crucially, despite this high binding affinity, L-3-Chlorophenylglycine failed to produce an anti-allodynic effect in the rat spinal nerve ligation model of neuropathic pain at doses of 30-300 μmol/kg, whereas L-phenylglycine was efficacious (ED50 = 80 μmol/kg) [1].

Neuropathic Pain α2δ Calcium Channel Binding Affinity

Lipophilicity Profile: L-3-Chlorophenylglycine Occupies a Distinct Physicochemical Space Compared to Other Halogenated Phenylglycine Isomers

The lipophilicity of L-3-Chlorophenylglycine, a key determinant of membrane permeability and target access, differs notably from its structural analogs. The compound has a predicted XLogP3-AA of -1.1 [1]. In contrast, the ortho-chloro isomer (2-chlorophenylglycine) is more lipophilic with a predicted LogP of 1.54 [2], while the para-chloro isomer (4-chlorophenylglycine) has a reported LogP of 1.42 [3]. This variation in LogP, driven by the substituent position, can significantly impact the compound's distribution and target engagement profiles in biological assays.

Lipophilicity ADME Properties LogP

Enantioselective Extraction Efficiency: L-3-Chlorophenylglycine Resolution with (S,S)-DIOP-Pd

The enantiomers of 3-chlorophenylglycine can be effectively separated using (S,S)-DIOP-Pd as a chiral extractant, achieving an operational enantioselectivity (α) of 1.836 [1]. This quantifiable separation factor demonstrates the compound's amenability to resolution via chiral liquid-liquid extraction, a technique valued for its simplicity and cost-effectiveness [2]. While this α-value is lower than that achieved with the optimized Mandyphos-Pd system (α=3.51), it represents a validated alternative methodology using a common asymmetric catalyst.

Chiral Resolution Liquid-Liquid Extraction Enantiomer Separation

Optimal Scientific and Industrial Use-Cases for L-3-Chlorophenylglycine Based on Verified Performance Data


Development of High-Performance Chiral Separation Processes

Due to its demonstrably high separation factors (α up to 3.51) in enantioselective liquid-liquid extraction systems using Mandyphos-Pd complexes [1], L-3-Chlorophenylglycine is an ideal substrate for developing and validating new, efficient chiral resolution methodologies. Researchers aiming to optimize large-scale enantiomer purification processes can use this compound as a benchmark substrate to evaluate novel chiral selectors and extraction conditions.

Pharmacological Tool for Investigating α2δ Subunit-Mediated Signaling

The unique profile of L-3-Chlorophenylglycine—exhibiting high binding affinity for the α2δ subunit (Ki = 54 nM) but a complete lack of functional anti-allodynic efficacy in vivo [2]—makes it an indispensable tool compound. It is specifically suited for experiments designed to decouple target engagement from downstream pharmacological effects, allowing researchers to dissect the complex signaling pathways of α2δ ligands in neuropathic pain models.

Synthesis of Conformationally Restricted Peptidomimetics and Chiral Ligands

As a chiral α-aryl amino acid, L-3-Chlorophenylglycine is a versatile building block for constructing peptidomimetics with constrained geometry and enhanced metabolic stability. The presence of the meta-chloro substituent provides a distinct steric and electronic handle [3] that can be leveraged to fine-tune the binding affinity and selectivity of synthetic ligands for various biological targets, including enzymes and receptors.

Calibration of Computational Models for Lipophilicity and Permeability

With its defined XLogP3-AA of -1.1 [3], L-3-Chlorophenylglycine serves as a valuable reference compound for calibrating and validating computational models that predict the lipophilicity and membrane permeability of halogenated amino acid derivatives. Its distinct LogP compared to ortho- and para-chloro isomers (LogP ~1.5) [4] provides a critical datapoint for assessing the accuracy of in silico ADME predictions.

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